![molecular formula C10H12BrNO B2758345 N-[4-(2-溴乙基)苯基]乙酰胺 CAS No. 39232-06-9](/img/structure/B2758345.png)

N-[4-(2-溴乙基)苯基]乙酰胺

货号:

B2758345

CAS 编号:

39232-06-9

分子量:

242.116

InChI 键:

PTMFXPFUQJDWFO-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

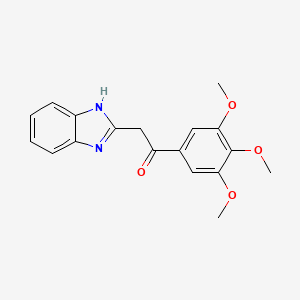

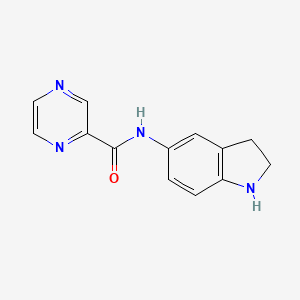

N-[4-(2-bromoethyl)phenyl]Acetamide is a chemical compound with the CAS Number: 39232-06-9 . It has a molecular weight of 242.12 .

Molecular Structure Analysis

The InChI code for N-[4-(2-bromoethyl)phenyl]Acetamide is 1S/C10H12BrNO/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) . This indicates that the compound has a bromoethyl group attached to the 4th position of a phenyl ring, which is further attached to an acetamide group.Physical and Chemical Properties Analysis

N-[4-(2-bromoethyl)phenyl]Acetamide has a melting point range of 137-142 degrees Celsius .科学研究应用

Microwave-Assisted Synthesis and Biological Assessment

- Ghazzali et al. (2012) detailed the microwave-assisted synthesis of N-[4-(2-bromoethyl)phenyl]Acetamide derivatives and their evaluation against bacterial and fungal species. Notably, the derivatives exhibited high inhibitory effects against Aspergillus niger and Staphylococcus aureus (Ghazzali et al., 2012).

Synthesis and Antimicrobial Evaluation

- Gul et al. (2017) synthesized N-[4-(2-bromoethyl)phenyl]Acetamide derivatives, evaluating their antimicrobial and hemolytic activity. These compounds showed variable antimicrobial effects against selected microbial species (Gul et al., 2017).

Analgesic and Anti-Inflammatory Activities

- Gopa et al. (2001) investigated the analgesic and anti-inflammatory activities of N-[4-(2-bromoethyl)phenyl]Acetamide derivatives. They found significant activity in some derivatives compared to standard drugs (Gopa et al., 2001).

Potential Pesticides

- Olszewska et al. (2008) characterized N-[4-(2-bromoethyl)phenyl]Acetamide derivatives as potential pesticides using X-ray powder diffraction (Olszewska et al., 2008).

Interaction with Polar Liquids

- Bharathy et al. (2021) explored the interactions between N-[4-(2-bromoethyl)phenyl]Acetamide and polar liquids, using the Gaussian 16 W DFT tool for structural parameter and electron behavior analysis. This study also included molecular docking to investigate potential fungal and cancer activities (Bharathy et al., 2021).

Anti-Arthritic and Anti-Inflammatory Activities

- Jawed et al. (2010) conducted a study on the anti-arthritic and anti-inflammatory activity of N-[4-(2-bromoethyl)phenyl]Acetamide in rats, demonstrating promising anti-arthritic properties (Jawed et al., 2010).

Synthesis and Structure Studies

- Nikonov et al. (2016) synthesized and analyzed the structures of N-[4-(2-bromoethyl)phenyl]Acetamide derivatives, providing insights into their potential applications through NMR spectroscopy and X-ray analysis (Nikonov et al., 2016).

Cytotoxicity and Redox Profile

- Gouda et al. (2022) prepared N-[4-(2-bromoethyl)phenyl]Acetamide derivatives, estimating their cytotoxicity and evaluating the redox profile using in vitro assays. Their study highlighted the importance of noncovalent interactions in crystal packing (Gouda et al., 2022).

Metabolic Pathways

- Coleman et al. (2000) explored the metabolism of N-[4-(2-bromoethyl)phenyl]Acetamide related compounds in human and rat liver microsomes, contributing to the understanding of their metabolic pathways (Coleman et al., 2000).

Synthesis and Structural Analysis

- Zhong-cheng et al. (2002) synthesized N-[4-(2-bromoethyl)phenyl]Acetamide and characterized its structure through various spectroscopic techniques (Zhong-cheng & Wan-yin, 2002).

Crystallographic Studies

- Saravanan et al. (2016) conducted crystallographic studies on N-[4-(2-bromoethyl)phenyl]Acetamide, emphasizing hydrogen bonding in molecular interactions (Saravanan et al., 2016).

Novel Acetamide Derivatives Synthesis

- Rani et al. (2016) synthesized novel N-[4-(2-bromoethyl)phenyl]Acetamide derivatives and evaluated their pharmacological properties (Rani et al., 2016).

属性

IUPAC Name |

N-[4-(2-bromoethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMFXPFUQJDWFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

A solution of 4-nitrophenethyl bromide (23.8 g, 103.6 mmol) and acetic anhydride (9.8 ml, 103.6 mmol) in absolute ethanol (400 ml) was hydrogenated over platinum (IV) oxide (2.38 g) at 10 psi. The catalyst was removed by filtration and the solvent evaporated under vacuum. The remaining residue was purified by flash chromatography (silica gel, dichloromethane) to give 12.34 g of the title compound as a white solid. δ (250 MHz, CDCl3) 2.16 (3H, s), 3.12 (2H, t, J=7.5Hz), 3.53 (2H, t, J=7.5Hz), 7.15 (2H, d, J=8.4Hz), 7.45 (2H, d, J=8.4Hz).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2758263.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2758272.png)

![3,3-Difluoro-N-[(2-methoxyphenyl)methyl]cyclobutane-1-carboxamide](/img/structure/B2758274.png)

![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2758276.png)

![N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2758284.png)